(R)-Metoprolol-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

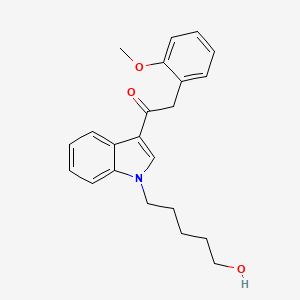

(R)-Metoprolol-d7 is a beta-blocker drug that is used to treat various cardiovascular diseases such as hypertension and angina. It is a deuterated analog of Metoprolol, which means that seven of the hydrogen atoms in the molecule have been replaced with deuterium atoms. This modification is done to enhance the stability and pharmacokinetic properties of the drug.

Applications De Recherche Scientifique

(R)-Metoprolol-d7 is widely used in scientific research for pharmacokinetic and pharmacodynamic studies. It is used as a tracer molecule to track the distribution, metabolism, and elimination of Metoprolol in the body. The deuterium atoms in this compound act as a stable isotope label that can be detected using mass spectrometry. This technique is used to determine the bioavailability, clearance, and half-life of Metoprolol in different tissues and organs.

Mécanisme D'action

The mechanism of action of (R)-Metoprolol-d7 is similar to that of Metoprolol. It is a selective beta-1 adrenergic receptor antagonist that blocks the effects of adrenaline and noradrenaline on the heart. By inhibiting the beta-1 receptors, this compound reduces the heart rate, contractility, and oxygen demand of the heart. This results in a decrease in blood pressure and an improvement in the symptoms of angina.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are similar to those of Metoprolol. It is rapidly absorbed and metabolized in the liver, and its elimination half-life is approximately 3-7 hours. It is excreted primarily in the urine and feces. This compound has a high affinity for beta-1 adrenergic receptors and a low affinity for beta-2 adrenergic receptors. This selectivity reduces the risk of adverse effects such as bronchoconstriction and hypoglycemia.

Avantages Et Limitations Des Expériences En Laboratoire

(R)-Metoprolol-d7 has several advantages for lab experiments. It is a stable isotope label that can be detected using mass spectrometry, which allows for accurate and sensitive measurements of Metoprolol concentrations in biological samples. It is also a deuterated analog of Metoprolol, which means that it has similar pharmacokinetic properties and can be used as a tracer molecule in vivo. However, the synthesis of this compound is a complex and expensive process that requires specialized equipment and expertise.

Orientations Futures

There are several future directions for the use of (R)-Metoprolol-d7 in scientific research. One potential application is the development of personalized dosing strategies for Metoprolol based on individual pharmacokinetic profiles. Another direction is the investigation of the effects of Metoprolol on different tissues and organs, such as the brain and the kidneys. Additionally, this compound can be used to study the effects of other beta-blockers on the cardiovascular system and to develop new drugs with improved pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of (R)-Metoprolol-d7 involves the reaction of (R)-Metoprolol with deuterated reagents such as deuterated hydrogen gas or deuterated solvents. The deuterium atoms replace the hydrogen atoms in the molecule, resulting in the formation of this compound. The synthesis method is a complex process that requires specialized equipment and expertise.

Propriétés

Numéro CAS |

1292907-84-6 |

|---|---|

Formule moléculaire |

C15H25NO3 |

Poids moléculaire |

274.412 |

Nom IUPAC |

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |

Clé InChI |

IUBSYMUCCVWXPE-ZOUKVZROSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |

Synonymes |

(2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(+)-Metoprolol-d7; (R)-(+)-Metoprolol-d7; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)